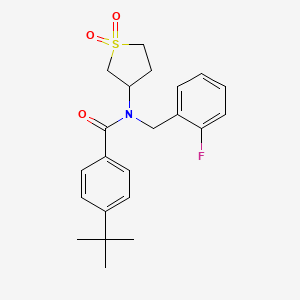![molecular formula C23H24Cl2N2O3 B11418914 3,5-dichloro-N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(furan-2-ylmethyl)benzamide](/img/structure/B11418914.png)
3,5-dichloro-N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(furan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dicloro-N-[4-(dimetilamino)bencil]-4-etoxi-N-(furan-2-ilmetil)benzamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo de benzamida sustituido con grupos dicloro, dimetilamino, etoxi y furan-2-ilmetil, que contribuyen a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,5-dicloro-N-[4-(dimetilamino)bencil]-4-etoxi-N-(furan-2-ilmetil)benzamida generalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación del núcleo de benzamida, seguido de la introducción de los grupos dicloro, dimetilamino, etoxi y furan-2-ilmetil a través de diversas reacciones de sustitución y acoplamiento. Los reactivos comunes utilizados en estos pasos incluyen agentes clorantes, aminas y catalizadores de acoplamiento.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para la escalabilidad, el rendimiento y la rentabilidad. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación para garantizar la alta pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
3,5-dicloro-N-[4-(dimetilamino)bencil]-4-etoxi-N-(furan-2-ilmetil)benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales involucrados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Agentes halogenantes, nucleófilos y electrófilos en diversas condiciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, como el desarrollo de fármacos y estudios farmacológicos.
Industria: Utilizado en el desarrollo de productos químicos especiales, ciencia de materiales y otras aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 3,5-dicloro-N-[4-(dimetilamino)bencil]-4-etoxi-N-(furan-2-ilmetil)benzamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras biomoléculas, modulando su actividad y dando lugar a diversos efectos biológicos. El mecanismo exacto depende de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
3,5-dicloro-N,N-dimetil anilina: Un compuesto relacionado con características estructurales similares, pero sin los grupos etoxi y furan-2-ilmetil.
4-(dimetilamino)benzonitrilo: Comparte el grupo dimetilamino, pero difiere en otros sustituyentes.
2-cloro-N,N-dimetil anilina: Otro compuesto estructuralmente relacionado con diferentes patrones de sustitución.
Unicidad
3,5-dicloro-N-[4-(dimetilamino)bencil]-4-etoxi-N-(furan-2-ilmetil)benzamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C23H24Cl2N2O3 |
|---|---|
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
3,5-dichloro-N-[[4-(dimethylamino)phenyl]methyl]-4-ethoxy-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C23H24Cl2N2O3/c1-4-29-22-20(24)12-17(13-21(22)25)23(28)27(15-19-6-5-11-30-19)14-16-7-9-18(10-8-16)26(2)3/h5-13H,4,14-15H2,1-3H3 |
Clave InChI |
WFPYRKJDBORZLX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[7-Chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B11418840.png)
![2-[(2-methoxybenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11418847.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B11418848.png)
![(2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B11418852.png)
![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11418853.png)

![N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11418858.png)
![7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11418860.png)
![N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11418861.png)
![1-(3-chlorophenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11418875.png)
![N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11418876.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11418910.png)
![1-(4-chlorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11418915.png)
